1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
Scientific Research Applications
Sigma Receptor Ligands
Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives have been synthesized and evaluated as sigma ligands, focusing on their affinity and selectivity towards sigma 1 and sigma 2 receptor sites. The structural modifications of these compounds aim to determine the factors influencing their interaction with sigma receptors, which are implicated in various neurological and psychiatric disorders. The introduction of specific substituents has been found to significantly affect their affinity and selectivity, providing valuable information for the design of selective sigma 2 ligands with potential applications in neuroimaging and therapy (E. Moltzen, J. Perregaard, E. Meier, 1995).
Synthesis and SAR of Spiro[benzopyran-1,4'-piperidines]
The synthesis and structure-activity relationship (SAR) of spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] with various substituents have been explored. These studies aim to optimize the compounds' binding properties to sigma receptors, highlighting the importance of specific structural elements in enhancing receptor affinity and selectivity. This research contributes to the development of new sigma receptor ligands with improved pharmacological profiles (C. Maier, B. Wünsch, 2002).
Histamine-3 Receptor Antagonists
A novel class of spiropiperidine derivatives has been synthesized, demonstrating high affinity and selectivity for the histamine-3 receptor (H3R), which plays a crucial role in sleep-wake regulation and cognitive functions. These compounds exhibit promising in vitro and in vivo pharmacokinetic properties, suggesting their potential as therapeutic agents for sleep disorders and cognitive impairments (R. Dandu, J. Lyons, R. Raddatz, 2012).
Combinatorial Synthesis Techniques
Efficient combinatorial synthesis techniques have been developed for the rapid production of a variety of spiro-compounds, including those related to 1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. These methods leverage ultrasound-assisted reactions and other innovative approaches to streamline the synthesis process, offering a practical route for the generation of diverse compound libraries for pharmacological testing (Yi Zou, Yu Hu, H. Liu, 2012).
Neurokinin Receptor Antagonists
Spiro-substituted piperidines have been investigated for their potential as neurokinin receptor antagonists, specifically targeting the NK2 receptor. These compounds have shown potent inhibitory activity against bronchoconstriction in guinea pigs, suggesting their utility in the development of new treatments for respiratory conditions (H. Kubota, M. Fujii, K. Ikeda, 1998).
Properties
IUPAC Name |
1'-(2-pyrazol-1-ylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15(12-20-9-3-8-18-20)19-10-6-17(7-11-19)14-5-2-1-4-13(14)16(22)23-17/h1-5,8-9H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKUHCSGYGZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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